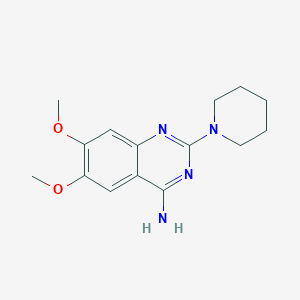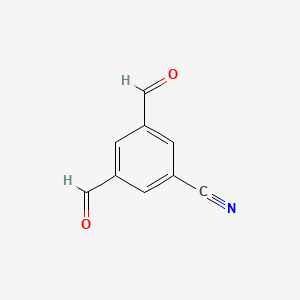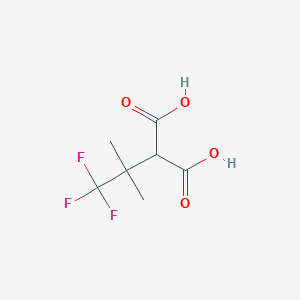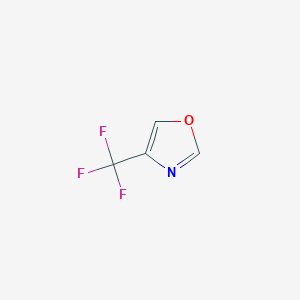
3-(tert-butoxy)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butoxy)-2,2-dimethylpropanoic acid: is an organic compound characterized by the presence of a tert-butoxy group attached to a dimethylpropanoic acid backbone. This compound is notable for its applications in organic synthesis, particularly as a protecting group for carboxylic acids and other functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)-2,2-dimethylpropanoic acid typically involves the esterification of 2,2-dimethylpropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2,2-dimethylpropanoic acid+tert-butyl alcoholacid catalyst3-(tert-butoxy)-2,2-dimethylpropanoic acid+water
Industrial Production Methods: In an industrial setting, the synthesis can be optimized using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(tert-butoxy)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
3-(tert-butoxy)-2,2-dimethylpropanoic acid is utilized in various scientific research applications, including:
Organic Synthesis: As a protecting group for carboxylic acids, it facilitates the selective modification of other functional groups in complex molecules.
Polymer Chemistry: It is used in the synthesis of polypeptoids, which are biomimetic polymers with applications in drug delivery and tissue engineering.
Material Science: The compound is employed in the preparation of advanced materials with specific properties, such as stimuli-responsive polymers.
Mécanisme D'action
The mechanism of action of 3-(tert-butoxy)-2,2-dimethylpropanoic acid primarily involves the stabilization of reactive intermediates during chemical reactions. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various transformations. For example, in elimination reactions, the tert-butoxy group favors the formation of less substituted alkenes (Hofmann product) due to steric hindrance .
Comparaison Avec Des Composés Similaires
Potassium tert-butoxide: A strong base used in organic synthesis with similar steric properties.
tert-Butyl acetate: Another tert-butyl ester used as a solvent and in organic synthesis.
Uniqueness: 3-(tert-butoxy)-2,2-dimethylpropanoic acid is unique due to its specific structure, which combines the steric effects of the tert-butoxy group with the reactivity of the carboxylic acid group. This combination makes it particularly useful as a protecting group and in the synthesis of complex molecules.
Propriétés
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2,3)12-6-9(4,5)7(10)11/h6H2,1-5H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJMDFRNKLZRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
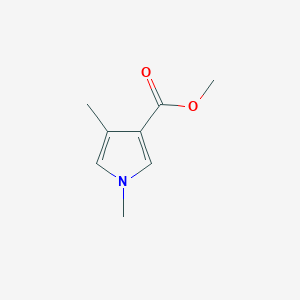

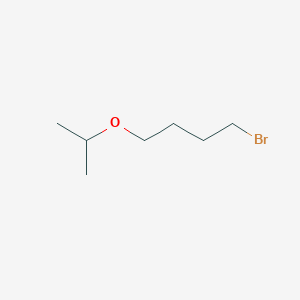

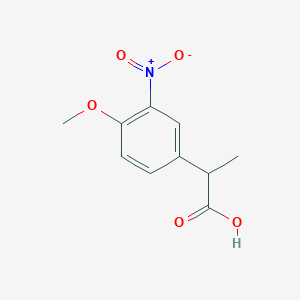
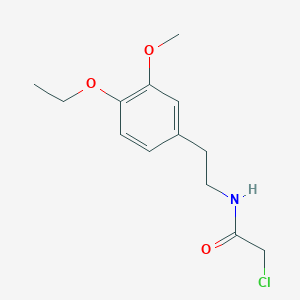
![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)
![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol](/img/structure/B6612794.png)
![2-amino-2-[4-(chloromethyl)phenyl]aceticacidhydrochloride](/img/structure/B6612802.png)
